molecular formula C19H18N2O2 B10906310 N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide

N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B10906310
M. Wt: 306.4 g/mol
InChI Key: MCUPTCHLWBRKMD-XSFVSMFZSA-N
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Description

N’~1~-[(E)-1-(5-METHYL-2-FURYL)ETHYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring, a naphthyl group, and an acetohydrazide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(5-METHYL-2-FURYL)ETHYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE typically involves the condensation reaction between 5-methyl-2-furaldehyde and 2-(1-naphthyl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(5-METHYL-2-FURYL)ETHYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The furan and naphthyl rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’~1~-[(E)-1-(5-METHYL-2-FURYL)ETHYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(5-METHYL-2-FURYL)ETHYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can modulate various biochemical processes. Additionally, its furan and naphthyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(2-FURYL)ETHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE
  • N’-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE
  • N’-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE

Uniqueness

N’~1~-[(E)-1-(5-METHYL-2-FURYL)ETHYLIDENE]-2-(1-NAPHTHYL)ACETOHYDRAZIDE stands out due to its unique combination of a furan ring and a naphthyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

N-[(E)-1-(5-methylfuran-2-yl)ethylideneamino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C19H18N2O2/c1-13-10-11-18(23-13)14(2)20-21-19(22)12-16-8-5-7-15-6-3-4-9-17(15)16/h3-11H,12H2,1-2H3,(H,21,22)/b20-14+

InChI Key

MCUPTCHLWBRKMD-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC=C(O1)/C(=N/NC(=O)CC2=CC=CC3=CC=CC=C32)/C

Canonical SMILES

CC1=CC=C(O1)C(=NNC(=O)CC2=CC=CC3=CC=CC=C32)C

Origin of Product

United States

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